Bis(diisopropylamino)chlorophosphine
Overview
Description
Bis(diisopropylamino)chlorophosphine is a white to off-white powder to crystalline organophosphorus compound . It is mainly used as an organic synthetic raw material or reaction reagent . It can be used in the synthesis of mixed phosphorothioate and methylenephosphine derivatives .
Synthesis Analysis
This compound is synthesized from diisopropylamine . The reaction involves the treatment of phosphorus trichloride with diisopropylamine . The reaction mixture is filtered to remove diisopropylamine hydrochloride and the precipitate is washed with anhydrous ether . The product is then isolated by crystallization, filtration, and drying in vacuo to yield 74% yield .Molecular Structure Analysis
The molecular formula of this compound is C12H28ClN2P . It has a molecular weight of 266.79 .Chemical Reactions Analysis
This compound has been used in the synthesis of tert-butyl tetraisopropylphosphorodiamidite ligand for palladium-catalyzed Buchwald–Hartwig amination reaction . It can also be used to synthesize acyclic N-phosphonio imine catalyst for selective epoxidations .Physical and Chemical Properties Analysis
This compound is a white to off-white powder to crystalline organophosphorus compound . It has a melting point of 100-104 °C . It is air sensitive, moisture sensitive, and heat sensitive .Scientific Research Applications
Synthesis of Phosphoramidites and H-Phosphonates
Bis(diisopropylamino)chlorophosphine has been utilized in the synthesis of phosphoramidites and H-phosphonates of d-nucleosides. This process is crucial for the formation of 3′-5′-internucleotidic phosphonate bonds, an essential step in the preparation of valuable deoxynucleoside 3′-phosphite intermediates (Marugg et al., 1986).
Phosphinylation of Hydroxy Functions
This compound serves as a phosphinylating agent for the effective phosphorylation of hydroxy functions. This compound, following activation by tetrazole and subsequent oxidation, leads to the preparation of phosphorylated substrates (Bannwarth & Küng, 1989).
Synthesis of Amino Acid Phosphoramidate Monoesters
In the field of nucleic acid chemistry, this compound is used as a phosphitylating reagent to generate H-phosphonate monoesters. These intermediates are crucial for producing 5′-nucleoside amino acid phosphoramidates (Choy, Drontle & Wagner, 2006).
Deoxyribonucleoside Phosphoramidite Derivatives Synthesis
This chemical also plays a significant role in the rapid one-pot synthesis of deoxyribonucleoside phosphoramidites with various protecting groups at phosphorus. This process is notable for its efficiency and good yield, demonstrating the compound's versatility in nucleoside chemistry (Hamamoto & Takaku, 1986).
Synthesis of Alkylphosphon(othio)ate DNA Analogues
This compound has been employed to synthesize DNA fragments with alkylphosphonate or alkylphosphonothioate linkages. This synthesis is valuable for creating DNA analogues, which are important in genetic research and biotechnology (Roelen et al., 1992).
Mechanism of Action
Target of Action
Bis(diisopropylamino)chlorophosphine is primarily used as a ligand in palladium-catalyzed Buchwald–Hartwig amination reactions . The primary target of this compound is the palladium catalyst, which plays a crucial role in facilitating the amination reaction .
Mode of Action
This compound interacts with the palladium catalyst to form a complex. This complex then participates in the Buchwald–Hartwig amination reaction, facilitating the coupling of an amine and an aryl halide . The result is the formation of a new carbon-nitrogen bond, which is a key step in the synthesis of many organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Buchwald–Hartwig amination. This reaction is widely used in organic synthesis for the construction of carbon-nitrogen bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Pharmacokinetics
It’s important to note that the compound is sensitive to air and moisture , which could impact its stability and hence, its bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the formation of a new carbon-nitrogen bond via the Buchwald–Hartwig amination . This can lead to the synthesis of a wide range of organic compounds. On a cellular level, the effects would depend on the specific compounds synthesized using this reaction.
Safety and Hazards
Properties
IUPAC Name |
N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28ClN2P/c1-9(2)14(10(3)4)16(13)15(11(5)6)12(7)8/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHUTHGOLLQBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369907 | |
Record name | Bis(diisopropylamino)chlorophosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56183-63-2 | |
Record name | Bis(diisopropylamino)chlorophosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(diisopropylamino)chlorophosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bis(diisopropylamino)chlorophosphine useful in synthesizing deoxyribonucleoside phosphoramidites?
A1: this compound acts as an efficient phosphitylating agent in a one-pot synthesis of deoxyribonucleoside phosphoramidites. This eliminates the need to isolate bis(diisopropylamino)alkoxyphosphines, simplifying the synthetic process [, ].
Q2: How does this compound contribute to the synthesis of mixed phosphorotrithioates?
A2: this compound serves as the phosphorus precursor in a novel, one-pot synthesis of mixed phosphorotrithioates []. This method, conducted under mild conditions at room temperature, leverages the reactivity of this compound with various thiols and sulfenyl chlorides to create diverse phosphorotrithioate structures, highlighting its versatility.
Q3: Can this compound be used to synthesize compounds beyond phosphorotrithioates?
A3: Yes, the research indicates its broader applicability. For instance, it has been successfully employed in the synthesis of phosphoroselenodithioates, showcasing its potential beyond just phosphorotrithioates [].
Q4: How does this compound contribute to palladium-catalyzed reactions?
A4: this compound serves as a precursor to tert-butyl tetraisopropylphosphorodiamidite. This compound acts as an effective ligand for palladium-catalyzed Buchwald–Hartwig amination reactions []. These reactions are essential for synthesizing aryl- and heteroarylamines, highlighting the indirect role of this compound in important catalytic applications.
Q5: Are there any interesting structural features associated with this compound derivatives?
A5: Research indicates a fascinating equilibrium between two valence tautomers derived from the reaction of N-lithio pyridyl imine with this compound []. The ratio of these tautomers at room temperature and their interconversion mechanisms offer valuable insights into the reactivity and dynamic behavior of this compound derivatives.
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